molecular formula C22H17BrN4O8 B11695329 2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide

2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide

Cat. No.: B11695329
M. Wt: 545.3 g/mol
InChI Key: PKGMMBUDHYEGOS-WYMPLXKRSA-N
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Description

2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenoxy and dinitrophenoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2-(4-bromophenoxy)acetohydrazide, which is then reacted with 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: While not widely used industrially, it may have applications in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetohydrazide: A simpler analog that lacks the dinitrophenoxy and methoxy groups.

    4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde: Another related compound used in the synthesis of the target molecule.

Uniqueness

The uniqueness of 2-(4-Bromophenoxy)-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C22H17BrN4O8

Molecular Weight

545.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H17BrN4O8/c1-33-21-10-14(12-24-25-22(28)13-34-17-6-3-15(23)4-7-17)2-8-20(21)35-19-9-5-16(26(29)30)11-18(19)27(31)32/h2-12H,13H2,1H3,(H,25,28)/b24-12+

InChI Key

PKGMMBUDHYEGOS-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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